Cas no 2635-50-9 (Phosphorothioic acid,O,O-dimethyl S-[2-[(1-methylethyl)sulfinyl]ethyl] ester)
2635-50-9 structure
Product Name:Phosphorothioic acid,O,O-dimethyl S-[2-[(1-methylethyl)sulfinyl]ethyl] ester
CAS-nummer:2635-50-9
MF:C7H17O4PS2
MW:260.311240911484
CID:239893
PubChem ID:57376429
Update Time:2025-04-19
Phosphorothioic acid,O,O-dimethyl S-[2-[(1-methylethyl)sulfinyl]ethyl] ester Chemische en fysische eigenschappen
Naam en identificatie
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- Phosphorothioic acid,O,O-dimethyl S-[2-[(1-methylethyl)sulfinyl]ethyl] ester
- 2-(2-dimethoxyphosphorylsulfanylethylsulfinyl)propane
- 2635-50-9
- DTXSID10725191
- O,O-Dimethyl S-[2-(propane-2-sulfinyl)ethyl] phosphorothioate
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- Inchi: 1S/C7H17O4PS2/c1-7(2)14(9)6-5-13-12(8,10-3)11-4/h7H,5-6H2,1-4H3
- InChI-sleutel: GDDHVJODJUDRGI-UHFFFAOYSA-N
- LACHT: S(CCSP(=O)(OC)OC)(C(C)C)=O
Berekende eigenschappen
- Exacte massa: 260.03058836g/mol
- Monoisotopische massa: 260.03058836g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 6
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 7
- Complexiteit: 224
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: -0.3
- Topologisch pooloppervlak: 97.1Ų
Experimentele eigenschappen
- PSA: 106.92000
- LogboekP: 3.14330
Phosphorothioic acid,O,O-dimethyl S-[2-[(1-methylethyl)sulfinyl]ethyl] ester Gerelateerde literatuur
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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